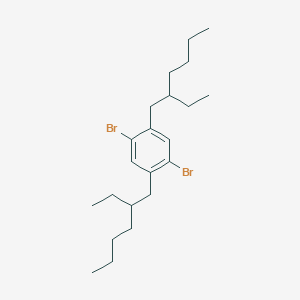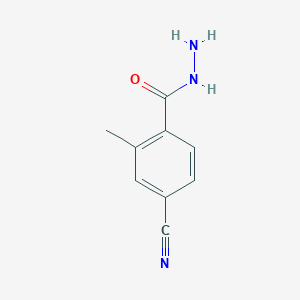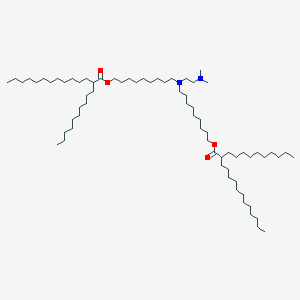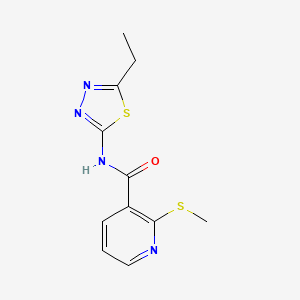
1,4-Dibromo-2,5-bis(2-ethylhexyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibromo-2,5-bis(2-ethylhexyl)benzene is an organic compound with the molecular formula C22H36Br2O2 and a molecular weight of 492.33 g/mol . This compound is characterized by the presence of two bromine atoms and two 2-ethylhexyl groups attached to a benzene ring. It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
1,4-Dibromo-2,5-bis(2-ethylhexyl)benzene can be synthesized through the reaction of 2,5-dibromohydroquinone with 2-ethylhexyl bromide . The reaction typically involves the use of a solvent such as dichloromethane and is carried out under controlled temperature conditions. The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
1,4-Dibromo-2,5-bis(2-ethylhexyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents.
Scientific Research Applications
1,4-Dibromo-2,5-bis(2-ethylhexyl)benzene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology and Medicine: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1,4-Dibromo-2,5-bis(2-ethylhexyl)benzene involves its interaction with molecular targets and pathways within a system. The bromine atoms and 2-ethylhexyl groups play a crucial role in determining the compound’s reactivity and interactions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1,4-Dibromo-2,5-bis(2-ethylhexyl)benzene can be compared with similar compounds such as:
1,4-Dibromo-2,5-bis(bromomethyl)benzene: This compound has bromomethyl groups instead of 2-ethylhexyl groups, leading to different reactivity and applications.
2,5-Bis(bromomethyl)-1-methoxy-4-(2-ethylhexyloxy)benzene: This compound contains a methoxy group and exhibits different chemical properties and uses.
These comparisons highlight the unique features of this compound, such as its specific functional groups and reactivity patterns.
Properties
IUPAC Name |
1,4-dibromo-2,5-bis(2-ethylhexyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36Br2/c1-5-9-11-17(7-3)13-19-15-22(24)20(16-21(19)23)14-18(8-4)12-10-6-2/h15-18H,5-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRLAMNZJBTLCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=CC(=C(C=C1Br)CC(CC)CCCC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13357962.png)
![Methyl 2-{[2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13357968.png)

![3-{3-Methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B13357972.png)

![3-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357989.png)

![6-(2-Methoxybenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357996.png)



![N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}-3-phenyl-2-(1H-tetraazol-1-yl)propanamide](/img/structure/B13358025.png)
![(3S,4R)-4-{methyl[2-(methylamino)ethyl]amino}oxolan-3-ol](/img/structure/B13358031.png)
![1-{2-[1-(4-isopropylphenyl)-1H-tetraazol-5-yl]-2-adamantyl}piperazine](/img/structure/B13358041.png)
